molecular formula C5H3BrFNO2S B2885615 3-Bromopyridine-2-sulfonyl fluoride CAS No. 1934834-95-3

3-Bromopyridine-2-sulfonyl fluoride

Cat. No.: B2885615
CAS No.: 1934834-95-3
M. Wt: 240.05
InChI Key: MHBNAFLMGUQAHC-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom at the third position and a sulfonyl fluoride group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature, which results in the formation of 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with sulfonyl chloride derivatives to introduce the sulfonyl fluoride group.

Industrial Production Methods: Industrial production methods for 3-Bromopyridine-2-sulfonyl fluoride often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNAFLMGUQAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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